molecular formula C12H18ClNO B2466956 N-(3-methylphenyl)oxan-4-amine hydrochloride CAS No. 2044927-50-4

N-(3-methylphenyl)oxan-4-amine hydrochloride

Cat. No. B2466956
CAS RN: 2044927-50-4
M. Wt: 227.73
InChI Key: YHEPCTSQKUETHC-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for “N-(3-methylphenyl)oxan-4-amine hydrochloride” is 1S/C12H17NO.ClH/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“N-(3-methylphenyl)oxan-4-amine hydrochloride” is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found.

Scientific Research Applications

Synthesis Techniques

The synthesis and functionalization of amines, including those structurally similar to N-(3-methylphenyl)oxan-4-amine hydrochloride, are crucial in both academic research and industrial production. For instance, methods for the synthesis of N-methyl- and N-alkylamines, which are significant in life science molecules, involve the use of earth-abundant metal-based catalysts. Such techniques are important for the development of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).

Chemical Ligation and Bioconjugation

Chemical ligation methods for amine compounds, including N-(3-methylphenyl)oxan-4-amine hydrochloride, are vital in biomedical and pharmaceutical applications. For example, a systematic analysis of different activation chemistries for the ligation of amines to hyaluronan (HA) has been performed, demonstrating the efficiency of certain methodologies over others, which is crucial in synthesizing HA derivatives for biomedical purposes (D’Este et al., 2014).

Antimicrobial Applications

Compounds structurally related to N-(3-methylphenyl)oxan-4-amine hydrochloride have been synthesized and screened for their antimicrobial activities. Such compounds show promise in combating various microorganisms, indicating the potential use of N-(3-methylphenyl)oxan-4-amine hydrochloride in developing new antimicrobial agents (Bektaş et al., 2007).

Catalysis in Organic Synthesis

N-(3-methylphenyl)oxan-4-amine hydrochloride may be involved in catalytic processes in organic synthesis. Efficient catalyst systems for the amination of aryl chlorides, bromides, and triflates, which are crucial in synthesizing a wide variety of amines, including those related to N-(3-methylphenyl)oxan-4-amine hydrochloride, have been developed. These catalysts play a significant role in the synthesis of functionalized substrates and reactions of secondary amines (Wolfe et al., 2000).

Antineoplastic Agents

Research into the synthesis and biological evaluation of amines structurally related to N-(3-methylphenyl)oxan-4-amine hydrochloride has been conducted, with a focus on their potential use as antineoplastic agents. Such studies involve the synthesis of various amines and their hydrochlorides, with investigations into their activity against cancer cell lines and their mechanisms of action, such as tubulin polymerization inhibition (Pettit et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-(3-methylphenyl)oxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEPCTSQKUETHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)oxan-4-amine hydrochloride

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